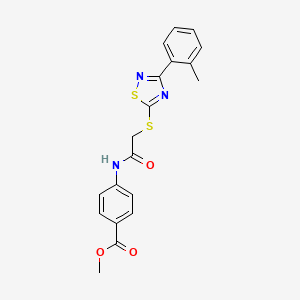
Methyl 4-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate” is a complex organic compound. It contains several functional groups including a thiadiazole ring, an amide group, a thioether group, and a methyl ester group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazol ring, for example, is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The presence of the amide, thioether, and methyl ester groups would also significantly influence the overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, the thiadiazol ring might undergo substitution reactions, and the methyl ester group could be hydrolyzed to produce a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide and ester groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Molecular Organization in Dipalmitoylphosphatidylcholine Bilayers
Research by Kluczyk et al. (2016) explored the molecular organization of 1,3,4-thiadiazole derivatives, which are structurally related to Methyl 4-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, in 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) liposome systems. These studies revealed significant insights into the fluorescence emission and molecular aggregation behavior of these compounds, indicating their potential utility in the investigation of biologically relevant samples (Kluczyk et al., 2016).
Synthesis and Diuretic Activity
Ergena et al. (2022) synthesized 1,3,4-thiadiazole derivatives and evaluated their diuretic activity. These compounds demonstrated increased urinary excretion of water and electrolytes in experimental models, suggesting potential therapeutic applications in diuretic treatments. This indicates the scope of 1,3,4-thiadiazole derivatives in pharmacological research (Ergena et al., 2022).
Solvent Effects on Molecular Aggregation
Matwijczuk et al. (2016) studied the effects of solvents on molecular aggregation in 1,3,4-thiadiazole derivatives. The study revealed that solvent type and concentration significantly influence the aggregation and fluorescence properties of these compounds, which could be critical for their application in molecular and biomedical studies (Matwijczuk et al., 2016).
Anticancer Activity Evaluation
Havrylyuk et al. (2010) conducted antitumor screening of novel 4-thiazolidinones with benzothiazole moiety. The compounds exhibited significant anticancer activity on various cancer cell lines, highlighting the potential of 1,3,4-thiadiazole derivatives in cancer research (Havrylyuk et al., 2010).
Antimicrobial Studies
Lamani et al. (2009) synthesized novel benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles and evaluated their antibacterial and antifungal activities. This research underscores the potential of 1,3,4-thiadiazole derivatives in developing new antimicrobial agents (Lamani et al., 2009).
Mécanisme D'action
Thiadiazoles
Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects .
Benzoates
Benzoates are derivatives of benzoic acid and are commonly used in the food industry as preservatives . They are also found in many plants and are a component of some pharmaceuticals .
Acetamides
Acetamides are a class of organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. They are often used in the synthesis of various pharmaceuticals .
Propriétés
IUPAC Name |
methyl 4-[[2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-12-5-3-4-6-15(12)17-21-19(27-22-17)26-11-16(23)20-14-9-7-13(8-10-14)18(24)25-2/h3-10H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOHGCQACNYEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

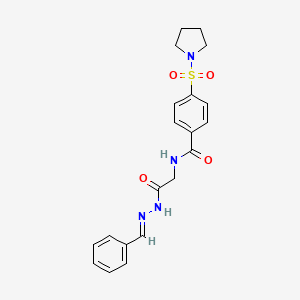
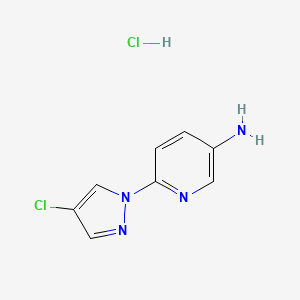

![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-propylacetamide](/img/structure/B2532954.png)
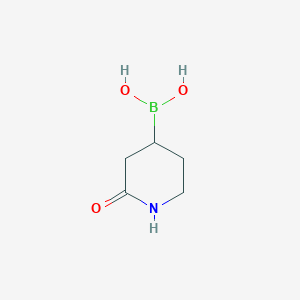
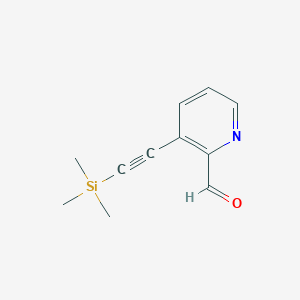

![N'-(2-methoxy-2-phenylbutyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2532961.png)
![4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2532963.png)

![3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
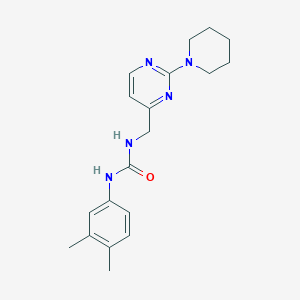
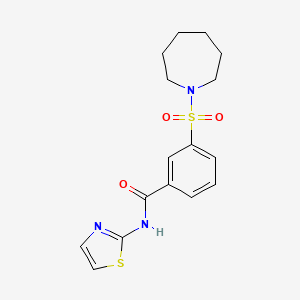
![1'-(5-fluorobenzo[b]thiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2532973.png)